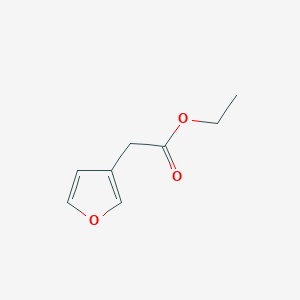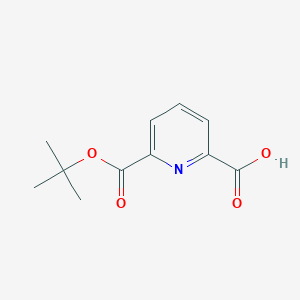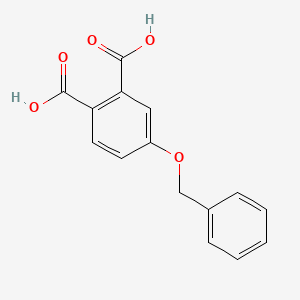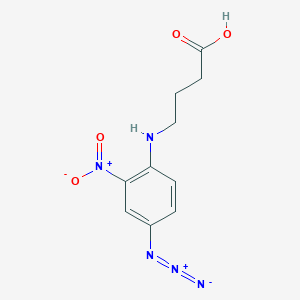
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate
概要
説明
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is a chemical compound with the molecular formula C14H20ClNO4S and a molecular weight of 333.83 g/mol . It is known for its unique chemical structure, which includes a chloromethyl group, a benzoate ester, and a dipropylsulfamoyl group. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate typically involves the reaction of 4-(N,N-dipropylsulfamoyl)benzoic acid with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the dipropylsulfamoyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis yields 4-(N,N-dipropylsulfamoyl)benzoic acid and methanol.
科学的研究の応用
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dipropylsulfamoyl group may also interact with biological molecules, influencing their activity and stability .
類似化合物との比較
Similar Compounds
Chloromethyl 4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with dimethyl groups instead of dipropyl groups.
Chloromethyl 4-(N,N-diethylsulfamoyl)benzoate: Similar structure but with diethyl groups instead of dipropyl groups.
Chloromethyl 4-(N,N-dibutylsulfamoyl)benzoate: Similar structure but with dibutyl groups instead of dipropyl groups.
Uniqueness
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is unique due to the presence of dipropyl groups, which can influence its chemical reactivity and biological activity. The longer alkyl chains may enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules .
特性
IUPAC Name |
chloromethyl 4-(dipropylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-3-9-16(10-4-2)21(18,19)13-7-5-12(6-8-13)14(17)20-11-15/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNAMDCYQJUIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde](/img/structure/B3329344.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)



